molecular formula C8H14ClF2N B13517085 (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride CAS No. 2839128-62-8

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride

Cat. No.: B13517085
CAS No.: 2839128-62-8
M. Wt: 197.65 g/mol
InChI Key: KBTGMCQPPRWRED-RGMNGODLSA-N
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Description

(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octanehydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoro and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction may produce difluoro alcohols.

Scientific Research Applications

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    7-methyl-6-azaspiro[3.4]octanehydrochloride: Lacks the difluoro groups, which may influence its chemical stability and biological activity.

Uniqueness

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2839128-62-8

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

KBTGMCQPPRWRED-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1CC2(CC(C2)(F)F)CN1.Cl

Canonical SMILES

CC1CC2(CC(C2)(F)F)CN1.Cl

Origin of Product

United States

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